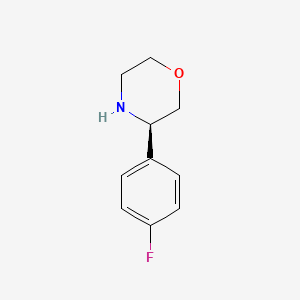![molecular formula C15H26O2 B11745568 (1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate CAS No. 59672-05-8](/img/structure/B11745568.png)
(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3,3-trimethyl-2-bicyclo[221]heptanyl) 3-methylbutanoate is a chemical compound known for its unique bicyclic structure This compound is characterized by a bicyclo[221]heptane core with three methyl groups and a 3-methylbutanoate ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate typically involves the esterification of (1,3,3-trimethyl-2-bicyclo[2.2.1]heptanol) with 3-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester functional group into an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a model system to study the reactivity of bicyclic structures and ester functional groups. It is also employed in the synthesis of more complex molecules.
Biology: In biological research, derivatives of this compound are studied for their potential as bioactive molecules, including antimicrobial and anti-inflammatory agents.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs.
Industry: In the industrial sector, the compound is used in the synthesis of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of (1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological pathways. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.
相似化合物的比较
(1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol): This compound shares the bicyclic core but has a hydroxyl group instead of an ester.
(1,3,3-trimethylbicyclo[2.2.1]heptane): This compound lacks the ester functional group and is fully saturated.
(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one):
Uniqueness: The presence of the 3-methylbutanoate ester group in (1,3,3-trimethyl-2-bicyclo[221]heptanyl) 3-methylbutanoate distinguishes it from other similar compounds
属性
CAS 编号 |
59672-05-8 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC 名称 |
(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-10(2)8-12(16)17-13-14(3,4)11-6-7-15(13,5)9-11/h10-11,13H,6-9H2,1-5H3 |
InChI 键 |
UWEYUMKZEVARAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)OC1C(C2CCC1(C2)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11745485.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745489.png)
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11745507.png)
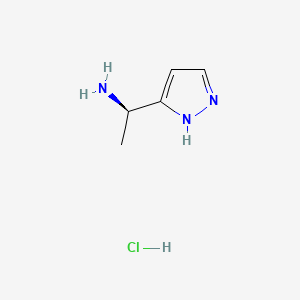
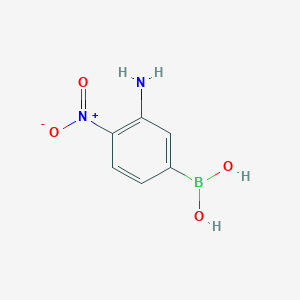
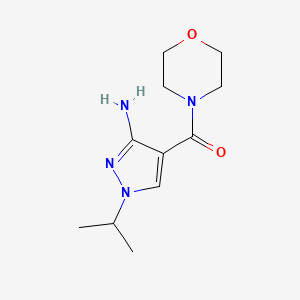
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11745520.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11745522.png)
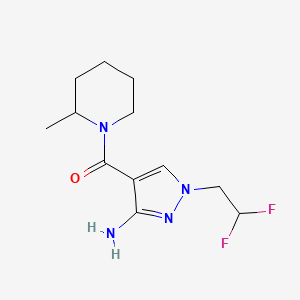

![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745536.png)
![(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol](/img/structure/B11745552.png)
